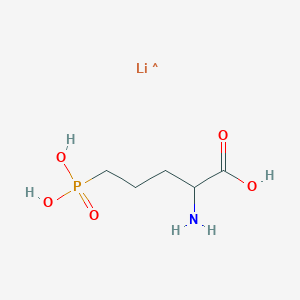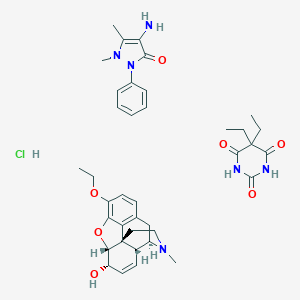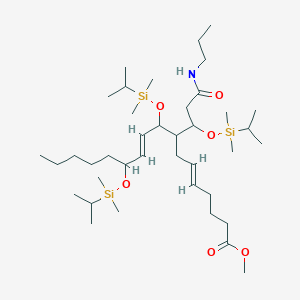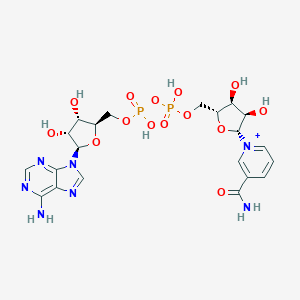
AP-5 LITHIUM SALT
Overview
Description
Future Directions
While the future directions specific to AP-5 Lithium Salt are not detailed in the search results, lithium-based batteries are under widespread evaluation as an energy storage solution for grid applications and as major power sources for transportation . The development of multivalent metal-ion batteries also depends on whether the multivalent metals bring enough benefits over lithium to be worthy of being considered as alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AP-5 Lithium Salt typically involves the reaction of DL-2-Amino-5-phosphonovaleric acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the lithium salt. The reaction can be represented as follows:
DL-2-Amino-5-phosphonovaleric acid+Lithium hydroxide→AP-5 Lithium Salt+Water
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in the form of a white to off-white powder.
Chemical Reactions Analysis
Types of Reactions: AP-5 Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
AP-5 Lithium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving NMDA receptor antagonists.
Biology: Employed in studies of neurological processes and as a tool to investigate the role of NMDA receptors in cellular signaling.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its NMDA receptor antagonistic properties.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The primary mechanism of action of AP-5 Lithium Salt involves its antagonistic effect on NMDA receptors. By binding to these receptors, the compound inhibits the action of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity. This inhibition can modulate various cellular pathways and processes, including calcium influx, neuronal excitability, and synaptic plasticity.
Comparison with Similar Compounds
DL-2-Amino-5-phosphonopentanoic acid: Another NMDA receptor antagonist with similar properties.
D-2-Amino-5-phosphonovaleric acid: A stereoisomer of AP-5 with distinct biological activity.
5-Phosphono-DL-norvaline: A related compound with comparable chemical structure and function.
Uniqueness: AP-5 Lithium Salt is unique due to its specific lithium salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. Its selective antagonistic effect on NMDA receptors also makes it a valuable tool in neurological research.
Properties
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKFOFTBAZHFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12LiNO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585070 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-62-1 | |
| Record name | PUBCHEM_16218948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-[[1-(Carboxymethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]amino]-2,4,6-trioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B56041.png)
![7-Methylene-5-azaspiro[2.4]heptan-4-one](/img/structure/B56042.png)







![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B56065.png)
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)
